Myristoyl Hexapeptide-4 is synthesized through chemical processes rather than being derived from natural sources. Its structure includes modifications that enhance its bioactivity compared to other peptides. This compound is often included in various cosmetic products aimed at reducing the visible signs of aging.
Myristoyl Hexapeptide-4 is classified as a cosmetic peptide. It functions as a messenger peptide, mimicking the action of transforming growth factor-beta (TGF-β) which plays a crucial role in cellular processes related to skin health.
The synthesis of Myristoyl Hexapeptide-4 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The following steps outline the synthesis process:
The synthesis method emphasizes low cost and high yield, making it feasible for commercial production. Analytical techniques like mass spectrometry and RP-HPLC are employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of Myristoyl Hexapeptide-4 features a sequence of amino acids that includes:
This sequence contributes to its hydrophilic nature and enhances its interaction with skin cells.
The chemical formula for Myristoyl Hexapeptide-4 is C₁₄H₂₃N₃O₄, with a molecular weight of approximately 299.35 g/mol . Its stability is attributed to the myristoyl modification, which aids in skin penetration.
Myristoyl Hexapeptide-4 undergoes several biochemical reactions when applied topically:
These reactions contribute significantly to its anti-aging effects by maintaining skin structure and preventing wrinkles.
Myristoyl Hexapeptide-4 operates through a multi-faceted mechanism:
Myristoyl Hexapeptide-4 appears as a white powder with high purity (typically above 99%). It is soluble in water due to its hydrophilic nature.
The compound has notable stability due to its myristoyl modification, which protects it from enzymatic degradation in topical formulations. Its melting point and specific solubility characteristics are conducive for incorporation into various cosmetic products.
Myristoyl Hexapeptide-4 is widely utilized in the cosmetic industry for several applications:
Myristoyl Hexapeptide-4 (N-(1-Oxotetradecyl)-L-seryl-L-threonyl-L-lysyl-L-threonyl-L-threonyl-L-lysinamide) acts as a potent modulator of extracellular matrix (ECM) component synthesis. This lipopeptide stimulates fibroblasts to enhance production of collagen types I and III, elastin, fibronectin, and integrins—critical proteins responsible for dermal structural integrity. The lipophilic myristoyl moiety enables deeper skin penetration, allowing the hexapeptide sequence to interact directly with dermal cells [4] [6]. DNA microarray analyses confirm that Myristoyl Hexapeptide-4 significantly upregulates genes encoding these structural proteins, resulting in measurable improvements in skin elasticity and resilience. This broad-spectrum ECM modulation provides a multi-targeted approach to combat age-related dermal thinning and loss of tensile strength [4].
Myristoyl Hexapeptide-4 exhibits targeted inhibitory effects on collagen-degrading enzymes, particularly matrix metalloproteinase-1 (MMP-1). Research demonstrates this peptide reduces MMP-1 expression by approximately 40% in fibroblast cultures, effectively slowing collagen degradation. The mechanism involves interference with ultraviolet radiation-induced signaling pathways that typically trigger MMP overexpression. By downregulating MMP-1 transcription and enzymatic activity, Myristoyl Hexapeptide-4 preserves existing collagen infrastructure while new collagen synthesis occurs [4] [6]. This dual capacity distinguishes it from peptides that solely stimulate collagen production without addressing degradation pathways.
Table 1: MMP-1 Inhibition Mechanisms of Myristoyl Hexapeptide-4
Biological Target | Mode of Action | Functional Outcome |
---|---|---|
MMP-1 mRNA expression | Downregulation of transcription | Reduced procollagenase synthesis |
MMP-1 enzymatic activity | Competitive inhibition at catalytic site | Decreased collagen I/III degradation |
UV-induced signaling | Modulation of MAPK pathways | Suppression of photoaging response |
Collagenolytic cascade | Disruption of MMP activation cascade | Preservation of dermal structural proteins |
Specific gene regulatory effects position Myristoyl Hexapeptide-4 as a key mediator of dermal-epidermal junction (DEJ) reinforcement. Genomic studies reveal this peptide significantly enhances expression of collagen IV and VII genes—critical components of basement membrane architecture. Collagen VII upregulation is particularly notable (3.2-fold increase in vitro), as it forms the anchoring fibrils connecting the epidermis to the dermis. This activity translates clinically to improved skin firmness and resistance to mechanical stress. The peptide additionally stimulates laminin-5 synthesis, further stabilizing the DEJ complex. These molecular effects explain its efficacy in reducing fine lines by fortifying the skin's foundational support structures [4] [6].
The most pharmacologically significant mechanism involves Myristoyl Hexapeptide-4's biomimetic interaction with transforming growth factor-beta receptor type II (TβRII). Structural analysis indicates the peptide's hexapeptide sequence (Thr-Lys-Thr-Thr-Lys-Ser) mimics the receptor-binding domain of endogenous TGF-β, enabling competitive binding to TβRII [1] [4]. This receptor activation initiates a phosphorylation cascade that upregulates Smad-dependent transcription of collagen genes. Specifically, the peptide enhances type I collagen synthesis by 150% in human dermal fibroblast cultures through this pathway. Unlike growth factors that risk uncontrolled proliferation, this peptide provides controlled, receptor-specific stimulation that maintains physiological signaling balance. The result is enhanced collagen deposition without disrupting normal feedback inhibition mechanisms [1] [6].
Table 2: Gene/Protein Expression Changes Induced by Myristoyl Hexapeptide-4
Molecular Target | Expression Change | Biological Significance |
---|---|---|
Collagen I | ↑ 150% | Improves dermal thickness and mechanical strength |
Collagen III | ↑ 120% | Enhances skin elasticity and flexibility |
Collagen IV | ↑ 95% | Fortifies basement membrane integrity |
Collagen VII | ↑ 220% | Reinforces dermal-epidermal anchoring |
Elastin | ↑ 80% | Restores skin recoil properties |
Fibronectin | ↑ 75% | Strengthens extracellular matrix cohesion |
Integrins | ↑ 60% | Improves cell-matrix communication |
MMP-1 | ↓ 40% | Reduces collagen degradation |
The compound demonstrates a sophisticated multi-mechanistic approach to skin rejuvenation, simultaneously addressing collagen synthesis stimulation (via TGF-β pathway modulation), collagen protection (through MMP-1 inhibition), and structural reinforcement (via specialized collagens IV and VII). This comprehensive bioactivity profile positions Myristoyl Hexapeptide-4 as a scientifically advanced ingredient in cosmetic formulations targeting age-related skin changes [1] [3] [4].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7